molecular formula C7H3ClN2O3 B8727458 6-chloro-2-hydroxy-3-nitrobenzonitrile

6-chloro-2-hydroxy-3-nitrobenzonitrile

Cat. No.: B8727458
M. Wt: 198.56 g/mol
InChI Key: RQVUJDXGDQGJEA-UHFFFAOYSA-N
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Description

6-chloro-2-hydroxy-3-nitrobenzonitrile is an aromatic compound characterized by the presence of nitro, chloro, and cyano functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-hydroxy-3-nitrobenzonitrile typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and substitution reactions using continuous flow reactors. These methods aim to optimize yield and purity while minimizing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-hydroxy-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-chloro-2-hydroxy-3-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyano groups contribute to the compound’s reactivity and specificity in targeting certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-chloro-6-cyanophenol
  • 2-Nitro-5-chloro-4-cyanophenol
  • 2-Nitro-5-bromo-6-cyanophenol

Uniqueness

6-chloro-2-hydroxy-3-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H3ClN2O3

Molecular Weight

198.56 g/mol

IUPAC Name

6-chloro-2-hydroxy-3-nitrobenzonitrile

InChI

InChI=1S/C7H3ClN2O3/c8-5-1-2-6(10(12)13)7(11)4(5)3-9/h1-2,11H

InChI Key

RQVUJDXGDQGJEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-cyano-3-chlorophenol(2.8 g, 18.3 mmol) was dissolved in methylene chloride(40 ml) followed by the addition of sodium nitrate (1.70 g, 20.1 mmol). The addition of sulfuric acid (15 ml/ 3M) is then made, followed by addition of a catalytic amount of sodium nitrite. The mixture is allowed to stir. After 24 hrs, the reaction mixture is diluted with methylene chloride and extracted with water. The organic layer is dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4%MeOH/CH2Cl2) gave the desired product(1.05 g, 29.2%). 1H NMR (CD3COCD3): δ8.09 (d,1H), 6.55 (d, 1H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
29.2%

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